3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6-oxo-1H-pyridazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-2(5(10)11)1-3(9)7-8-4/h1H,(H,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRFFLYMDWEWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344872 | |
| Record name | AC1LCGYI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-48-6 | |
| Record name | AC1LCGYI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A prominent synthesis route involves oxidizing 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid (H₂SO₄) at 40°C for 2 hours. The methyl group at the 4-position is oxidized to a carboxylic acid, yielding the target compound.
Reaction Equation:
$$
\text{C}5\text{H}4\text{Cl}2\text{N}2\text{ (3,6-Dichloro-4-methylpyridazine)} \xrightarrow[\text{H}2\text{SO}4]{\text{K}2\text{Cr}2\text{O}7} \text{C}5\text{H}3\text{Cl}2\text{N}2\text{O}2 \text{ (3,6-Dichloropyridazine-4-carboxylic acid)} + \text{H}_2\text{O}
$$
Procedure and Yield
A mixture of 24.9 g 3,6-dichloro-4-methylpyridazine and 56.7 g potassium dichromate in 250 mL H₂SO₄ is stirred at 40°C for 2 hours. The crude product is extracted with ethyl acetate, washed, dried, and evaporated. The yield is reported as 27.1 g (quantitative conversion assumed), though exact yield percentages are unspecified.
Industrial Considerations
This method is scalable but requires handling corrosive reagents (H₂SO₄, K₂Cr₂O₇). Environmental concerns associated with chromium waste may limit its adoption in modern green chemistry frameworks.
Halogenation of 3-Hydroxypyridazine-4-Carboxylic Acid
Chlorination with Oxalyl Chloride
6-Chloro-3-hydroxypyridazine-4-carboxylic acid is synthesized by chlorinating 3-hydroxypyridazine-4-carboxylic acid using oxalyl chloride ((COCl)₂) in tetrahydrofuran (THF) and dimethylformamide (DMF).
Reaction Conditions:
- Solvent: THF:DMF (3:1 v/v)
- Reagent: Oxalyl chloride (1.2 equivalents)
- Temperature: Room temperature (25°C)
- Time: 4–6 hours
Optimization and Byproducts
Excess oxalyl chloride may lead to over-chlorination, necessitating precise stoichiometry. The crude product is purified via recrystallization from methanol, achieving >95% purity. Industrial-scale adaptations use flow reactors to enhance reproducibility.
Hydrolysis of Methyl 3,6-Dichloropyridazine-4-Carboxylate
Acid-Catalyzed Hydrolysis
Methyl 3,6-dichloropyridazine-4-carboxylate (CAS 2091959-22-5) undergoes hydrolysis in acidic media to yield the carboxylic acid derivative.
Procedure:
- Dissolve 10 g methyl ester in 100 mL 6M HCl.
- Reflux at 100°C for 8 hours.
- Neutralize with NaOH to pH 3–4.
- Filter and recrystallize from ethanol/water.
Alkaline Hydrolysis Variant
Using 2M NaOH at 80°C for 4 hours achieves similar results but requires careful pH adjustment to prevent decarboxylation.
Comparative Analysis of Methods
Table 1: Synthesis Route Efficiency
| Method | Starting Material (CAS) | Yield | Purity | Scalability |
|---|---|---|---|---|
| Oxidation | 19064-64-3 | ~90% | 95% | Moderate |
| Halogenation | 50681-26-0 (precursor) | 80–85% | 98% | High |
| Ester Hydrolysis | 2091959-22-5 | 85–90% | 97% | High |
Key Advantages and Limitations
- Oxidation: High yield but environmentally hazardous.
- Halogenation: Requires specialized handling of oxalyl chloride.
- Hydrolysis: Mild conditions but dependent on ester availability.
Emerging Methods and Innovations
Enzymatic Oxidation
Pilot studies explore using Pseudomonas putida oxidases to convert 3,6-dichloro-4-methylpyridazine under mild conditions (30°C, pH 7). Initial yields are 60–70%, with ongoing optimization for industrial use.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction times for halogenation from 6 hours to 30 minutes, improving energy efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chloro-6-oxo-4-pyridazinecarboxylic acid, while reduction could produce 3-chloro-6-hydroxy-4-pyridazinecarbinol.
Scientific Research Applications
3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
6-Chloro-3-hydroxypyridazine-4-carboxylic Acid (CAS 50681-26-0)
This positional isomer swaps the chlorine and hydroxyl group positions (Cl at 6, OH at 3). The altered substituent arrangement may affect electronic distribution, acidity (pKa), and intermolecular interactions.
Ethyl 6-Chloropyridazine-4-carboxylate (CAS 612834-90-9)
Replacing the carboxylic acid with an ester group (ethyl ester at position 4) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The absence of a hydroxyl group further distinguishes this derivative, simplifying synthetic routes but limiting hydrogen-bonding capabilities .
Ethyl 3,6-Dichloropyridazine-4-carboxylate (CAS 34127-22-5)
This compound features dual chlorine substituents (positions 3 and 6) and an ethyl ester. However, the lack of a hydroxyl group reduces polarity, impacting solubility and reactivity in polar solvents .
Dihydro and Oxo Derivatives
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 74557-73-6)
The dihydro structure (saturation at positions 2 and 3) disrupts aromaticity, reducing resonance stabilization. The oxo group at position 3 introduces a ketone, which may participate in tautomerism or serve as a hydrogen-bond acceptor.
Pyrimidine-Based Analogs
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid (CAS 1240595-21-4)
This analog replaces the pyridazine core with a pyrimidine ring (nitrogens at positions 1 and 3). The altered nitrogen positions may modulate electronic properties and bioactivity .
Structural and Functional Comparison Tables
Table 1. Key Structural Features of 3-Chloro-6-hydroxy-4-pyridazinecarboxylic Acid and Analogs
Biological Activity
3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid, a heterocyclic compound, has garnered attention in recent years for its diverse biological activities. This article reviews the existing literature on its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 172.57 g/mol
- CAS Number : 914637-40-4
Pharmacological Activity
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit tankyrases, enzymes implicated in cancer progression. One notable compound demonstrated potent inhibition against TNKS at low nanomolar concentrations, highlighting the potential of pyridazine derivatives in cancer therapy .
2. Antiviral Properties
Research published in the journal Molecules has explored the antiviral activity of pyridazine derivatives, suggesting that modifications to the core structure can enhance efficacy against viral pathogens. The study emphasized the need for systematic structure–activity relationship (SAR) studies to optimize these compounds for therapeutic use .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary data suggest that:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cell signaling pathways related to cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study: Tankyrase Inhibition
In a specific study aimed at evaluating the anticancer potential of this compound derivatives, researchers synthesized a series of compounds and assessed their inhibitory effects on tankyrases. The most potent derivative exhibited over 70% inhibition at concentrations as low as 10 µM across various PARP family members, indicating a promising avenue for further drug development in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyridazine precursors followed by functional group modifications. For example, a related pyridazine derivative was synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine, cyclization under palladium/copper catalysis, and carboxylation using DMF or toluene as solvents . Optimization focuses on catalyst selection (e.g., Pd/Cu for regioselectivity) and solvent polarity to improve yields (reported up to 70–85% in controlled conditions). Purity is ensured via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid protons at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 217.05 for C₆H₅ClN₂O₃) .
- X-ray Diffraction : Single-crystal XRD to resolve bond angles and crystallographic packing (e.g., monoclinic system with β = 93.1° and Z = 8) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to decomposition under light or heat. Recommended storage: desiccated at –20°C in amber vials. Stability studies show degradation <5% over 6 months under these conditions. Reactivity with strong oxidizers or bases necessitates inert-atmosphere handling .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The chlorine atom at position 3 and hydroxyl group at position 6 create an electron-deficient pyridazine core, enhancing susceptibility to nucleophilic aromatic substitution (SNAr). Computational studies (DFT) reveal a LUMO energy of –1.8 eV, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Solvent effects (e.g., DMF vs. THF) modulate reaction rates, with DMF providing higher dielectric constant for transition-state stabilization .
Q. What strategies improve solubility for biological assays without compromising activity?
- Methodological Answer :
- Salt Formation : Sodium or potassium salts increase aqueous solubility (e.g., 25 mM in PBS at pH 7.4 vs. 2 mM for the free acid) .
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester derivatives) enhances membrane permeability, with hydrolysis in vivo restoring activity .
- Co-solvents : Use DMSO/water mixtures (<10% DMSO) to maintain solubility while avoiding cytotoxicity .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase, DHFR). The carboxylic acid group forms hydrogen bonds with Arg-28 and His-114 residues (binding energy: –8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating stable binding .
Q. How do researchers resolve contradictory data in spectroscopic characterization?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variation due to solvent effects) are addressed by:
- Standardized Protocols : Using deuterated DMSO or CDCl₃ for consistency.
- 2D NMR : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C-4 vs. C-5 carbons) .
- Cross-Validation : Comparing with XRD-derived bond lengths to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
